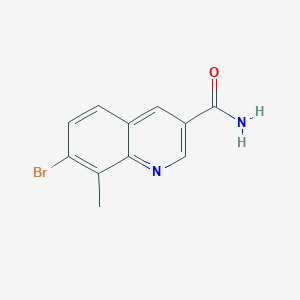

7-Bromo-8-methylquinoline-3-carboxamide

Description

Historical Context and Evolution of Quinoline (B57606) Scaffolds in Chemical Research

The history of quinoline dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. mdpi.comresearchgate.netiipseries.org Initially a chemical curiosity, the structural elucidation of quinoline as a benzo[b]pyridine revealed its relationship to other important aromatic systems. mdpi.comiipseries.org A significant turning point in the evolution of quinoline research was the discovery of its presence in Cinchona alkaloids, such as quinine, which was historically used for its potent antimalarial properties. rsc.org

This discovery spurred extensive research into quinoline derivatives, establishing the quinoline nucleus as a "privileged scaffold" in medicinal chemistry. researchgate.netorientjchem.org Researchers found that modifying the quinoline ring with various functional groups could lead to compounds with diverse pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. nih.govorientjchem.org Over the decades, numerous synthetic methods have been developed to create vast libraries of quinoline derivatives, allowing for systematic exploration of their therapeutic potential. rsc.orgiipseries.org Classic routes like the Skraup, Combes, and Friedländer syntheses have been instrumental in this expansion. researchgate.netiipseries.org

Rationale for Investigating 7-Bromo-8-methylquinoline-3-carboxamide and its Derivatives

The specific interest in quinoline-3-carboxamide (B1254982) derivatives, including this compound, stems from their potential as inhibitors of critical cellular enzymes, particularly kinases. nih.govmdpi.com A key area of focus is the DNA Damage Response (DDR) pathway, which is a network of cellular signaling pathways that detect, signal, and repair DNA damage. mdpi.com

Cancer cells often exploit the DDR pathway to survive the DNA damage caused by chemo- and radiotherapy, leading to treatment resistance. nih.govmdpi.com Therefore, inhibiting key kinases in this pathway, such as Ataxia Telangiectasia Mutated (ATM) kinase, is a promising strategy to sensitize cancer cells to existing therapies. nih.govmdpi.comresearchgate.net

| Property | Value |

|---|---|

| CAS Number | 1189107-65-0 |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| MDL Number | MFCD12675067 |

Overview of Academic Research Approaches for Novel Chemical Compounds

The academic exploration of a novel chemical compound like this compound follows a well-established, multidisciplinary workflow. This process is designed to systematically synthesize, characterize, and evaluate new chemical entities. frontiersin.orgnih.gov

Design and Synthesis: The process often begins with the rational design of the target molecule, sometimes aided by computational chemistry. nih.gov Synthesis is then carried out using established or newly developed chemical reactions. For quinoline derivatives, a variety of classic named reactions are employed. iipseries.org In recent years, there has been a significant push towards developing "green chemistry" approaches that are more environmentally friendly. tandfonline.com

| Synthesis Method | Reactants | Key Feature |

|---|---|---|

| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, oxidizing agent | A condensation reaction to produce the core quinoline ring. iipseries.org |

| Combes Synthesis | Aniline, β-diketone | Forms 2,4-disubstituted quinolines via acid-catalyzed cyclization. iipseries.org |

| Friedländer Annulation | 2-aminoaryl aldehyde or ketone, compound with an active methylene (B1212753) group | A condensation reaction to form substituted quinolines. researchgate.net |

| Pfitzinger Reaction | Isatin, carbonyl compound | Yields quinoline-4-carboxylic acids. iipseries.org |

Structural Characterization and Purification: Once synthesized, the compound must be purified and its chemical structure rigorously confirmed. researchgate.net Standard analytical techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. impactfactor.org In some cases, single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule. dntb.gov.ua

Computational Modeling: Before extensive biological testing, computational methods like molecular docking are often used. mdpi.com These in silico techniques predict how a novel compound might bind to its biological target, such as the active site of an enzyme. This can provide valuable insights into the potential mechanism of action and help prioritize which compounds to advance for further testing. mdpi.com

Biological Evaluation: The final stage involves assessing the compound's biological activity through a series of in vitro and sometimes in vivo experiments. rsc.org For potential anticancer agents, this typically includes cytotoxicity assays on various cancer cell lines to determine the compound's ability to inhibit cell growth or induce cell death. nih.govresearchgate.net Further experiments may be conducted to confirm its mechanism of action, for example, by using Western Blot analysis to see if the compound down-regulates its intended target kinase. nih.gov

This systematic approach allows researchers to efficiently identify and refine novel chemical entities with therapeutic potential. frontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2O |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

7-bromo-8-methylquinoline-3-carboxamide |

InChI |

InChI=1S/C11H9BrN2O/c1-6-9(12)3-2-7-4-8(11(13)15)5-14-10(6)7/h2-5H,1H3,(H2,13,15) |

InChI Key |

DPZISJBQNHUBNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=CC(=CN=C12)C(=O)N)Br |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 7 Bromo 8 Methylquinoline 3 Carboxamide

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 7-Bromo-8-methylquinoline-3-carboxamide (I) disconnects the amide bond, identifying 7-bromo-8-methylquinoline-3-carboxylic acid (II) and an appropriate amine source as the immediate precursors. The carboxylic acid (II) can be envisioned as arising from the oxidation of a methyl group at the 3-position of a 7-bromo-8-methylquinoline (B592043) scaffold. However, a more common and practical approach involves the construction of the quinoline (B57606) ring with the 3-carboxy functionality already in place or introduced at an early stage. The key precursor is therefore 7-bromo-8-methylquinoline (III), which itself can be synthesized through various established methods for quinoline ring formation followed by selective bromination.

Bromination of 8-Methylquinoline (B175542) Derivatives

The introduction of a bromine atom at the 7-position of the 8-methylquinoline core is a critical step. Direct bromination of 8-methylquinoline can lead to a mixture of products, and achieving high regioselectivity for the 7-position requires careful selection of brominating agents and reaction conditions. The methyl group at the 8-position is an ortho-, para-directing group, which would typically favor substitution at the 5- and 7-positions.

Studies on the bromination of 8-substituted quinolines have shown that the reaction outcome is highly dependent on the nature of the substituent at the 8-position and the reaction medium. For instance, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) often yields a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives. acgpubs.orgresearchgate.net However, the electronic and steric influence of the 8-methyl group can be leveraged to favor 7-bromination. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for achieving selective bromination of activated aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Table 1: Regioselectivity in Bromination of 8-Substituted Quinolines

| 8-Substituent | Brominating Agent | Major Product(s) | Reference |

|---|---|---|---|

| -OH | Br₂ in CH₃CN | 5,7-dibromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline | acgpubs.org |

| -NH₂ | Br₂ in CH₂Cl₂ | 5,7-dibromo-8-aminoquinoline, 5-bromo-8-aminoquinoline | acgpubs.org |

Oxidation of Methyl Group to Carboxylic Acid Precursors

Once the 7-bromo-8-methylquinoline scaffold is obtained, the next conceptual step is the introduction of the carboxylic acid functionality at the 3-position. A direct approach would be the oxidation of a pre-existing methyl group at this position. However, this is often challenging due to the potential for oxidation of the 8-methyl group and the deactivation of the quinoline ring by the bromo substituent.

A more viable strategy involves building the quinoline ring with a precursor to the carboxylic acid at the 3-position. Classic quinoline syntheses like the Doebner-von Miller or Friedländer synthesis can be adapted to incorporate a group that can be later converted to a carboxylic acid. For instance, a 2-amino-3-bromobenzaldehyde (B168341) could be condensed with a compound containing an activated methylene (B1212753) group adjacent to a cyano or ester group, which can then be hydrolyzed to the carboxylic acid.

Alternatively, if a 3-methyl-7-bromo-8-methylquinoline were available, its selective oxidation would be necessary. Research on the oxidation of methylquinolines has shown that reagents like selenium dioxide can be used, although this often leads to the corresponding aldehyde. Further oxidation to the carboxylic acid would then be required.

Amidation Reactions to Form the Carboxamide Moiety

The final step in the synthesis is the formation of the amide bond. This is typically achieved by coupling the 7-bromo-8-methylquinoline-3-carboxylic acid with an appropriate amine in the presence of a coupling agent. A variety of modern coupling reagents can be employed for this transformation, offering high yields and broad functional group tolerance.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Another class of effective reagents is the phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

The choice of solvent is also crucial, with aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being commonly used. The reaction is typically carried out at room temperature.

Optimized Synthetic Protocols and Reaction Conditions

To maximize the yield and purity of this compound, optimization of each synthetic step is essential. For the amidation step, a typical optimized protocol would involve the following:

Table 2: Optimized Conditions for Amidation

| Parameter | Condition |

|---|---|

| Carboxylic Acid | 7-bromo-8-methylquinoline-3-carboxylic acid (1.0 eq) |

| Amine | Desired amine (1.1-1.5 eq) |

| Coupling Agent | HATU (1.1 eq) or EDC/HOBt (1.2 eq / 1.2 eq) |

| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq) |

| Solvent | DMF or DCM |

| Temperature | 0 °C to room temperature |

The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often leads to cleaner reactions and higher yields compared to traditional methods. Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel followed by recrystallization.

Derivatization Strategies and Analogue Synthesis

The this compound scaffold offers multiple positions for derivatization to explore structure-activity relationships (SAR) and develop analogues with improved properties. The primary points for modification are the amide N-substituent, the 7-position (by replacing the bromo group), and other positions on the quinoline core.

Exploration of Substituent Effects at Quinoline Core Positions

The electronic and steric properties of substituents on the quinoline ring can significantly influence the biological activity of the molecule.

Position 2: Introduction of small alkyl or aryl groups at this position can modulate the molecule's lipophilicity and steric profile.

Position 4: Substitution at this position can influence the electronics of the pyridine (B92270) ring and potentially introduce new hydrogen bonding interactions.

Position 7: The bromo substituent serves as a useful handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a diverse array of aryl, heteroaryl, or amino groups.

Position 8: While this position is occupied by a methyl group in the parent compound, its modification or replacement could impact the conformation of the molecule and its binding properties.

Structure-activity relationship studies on various quinoline and quinoline-3-carboxamide (B1254982) derivatives have demonstrated that the nature and position of substituents are critical for their biological function. nih.govresearchgate.netnih.govlookchem.comnih.gov For example, in some series of quinoline-based anticancer agents, the presence of specific substituents at the 6- and 7-positions has been shown to be crucial for activity. researchgate.net A systematic exploration of these positions on the this compound scaffold would be a rational approach to developing potent and selective analogues.

Modifications of the Carboxamide Functional Group

The conversion of 7-Bromo-8-methylquinoline-3-carboxylic acid to its primary carboxamide or to a diverse array of N-substituted derivatives is typically achieved through standard amide coupling protocols. These methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Commonly employed coupling agents for this transformation include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). researchgate.netresearchgate.net The reaction mechanism generally proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. The choice of solvent for these reactions is typically an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

The versatility of this approach allows for the synthesis of a wide range of N-substituted amides by varying the amine component. This enables the introduction of different alkyl, aryl, or heterocyclic moieties to probe the chemical space around the carboxamide group, which is crucial for optimizing the compound's biological activity. For instance, the synthesis of N-aryl or N-alkyl derivatives can be readily accomplished by using the corresponding anilines or alkylamines in the coupling reaction.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive | Typical Solvent | Key Features |

| EDC | HOBt, Oxyma | DMF, DCM | Widely used, good yields, water-soluble byproducts. |

| HATU | DIPEA | DMF | High efficiency, rapid reactions, suitable for sterically hindered substrates. |

| T3P | Pyridine, Et3N | Ethyl acetate, DCM | Effective for a broad range of substrates, byproducts are easily removed. |

Synthesis of Stereoisomers and Regioisomers for Structure-Activity Studies

Stereoisomers: The core structure of this compound itself is achiral and therefore does not have enantiomers or diastereomers. The synthesis of stereoisomers would necessitate the introduction of a chiral center, for example, by using a chiral amine in the amide coupling reaction to form diastereomeric amides, or by incorporating a chiral substituent on the quinoline ring. Asymmetric synthesis strategies for quinoline derivatives often involve the use of chiral catalysts in reactions like the Diels-Alder reaction to create chiral tetrahydroquinoline precursors. nih.gov

Regioisomers: The synthesis of regioisomers of this compound is critical for understanding the structure-activity relationship (SAR). This involves varying the positions of the bromo and methyl substituents on the quinoline ring. The synthesis of these regioisomers typically relies on the availability of appropriately substituted anilines as starting materials for constructing the quinoline core through classic reactions like the Doebner-von Miller or Combes syntheses. researchgate.net

For example, to synthesize an isomer with the bromine at position 6 and the methyl group at position 8, one would start with an aniline (B41778) precursor that has these substituents in the desired orientation. The regioselectivity of electrophilic aromatic substitution reactions, such as bromination, on the pre-formed methylquinoline-3-carboxamide can also be explored, although this may lead to mixtures of products that require separation. mdpi.com The directing effects of the existing substituents on the quinoline ring will govern the position of the incoming electrophile. SAR studies on quinoline-3-carboxamide derivatives have shown that the position and nature of substituents on the quinoline ring can significantly influence their biological activity. mdpi.comnih.gov

Scalability Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram or kilogram quantities requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the amide coupling step, the choice of reagents is paramount. While highly efficient coupling agents like HATU are excellent for small-scale synthesis, their high cost can be prohibitive for larger scales. Carbodiimide-based reagents like EDC are often a more economical choice. The removal of byproducts is another key consideration. For instance, the dicyclohexylurea (DCU) byproduct from dicyclohexylcarbodiimide (B1669883) (DCC) is often difficult to remove on a large scale, making EDC a more attractive option due to the water-solubility of its urea (B33335) byproduct.

Reaction conditions such as temperature, concentration, and reaction time need to be optimized for scalability. Exothermic reactions that are easily managed in a laboratory flask can pose significant safety risks on a larger scale, necessitating careful control of reaction temperature with appropriate cooling systems.

Purification methods also need to be adapted for larger quantities. While chromatography is a common purification technique in the laboratory, it is often not feasible for large-scale production. Crystallization is a preferred method for purification on a larger scale as it is generally more economical and can provide highly pure material. Therefore, developing a robust crystallization procedure is a critical aspect of process development.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. For 7-Bromo-8-methylquinoline-3-carboxamide, ¹H and ¹³C NMR spectra would be necessary to confirm the arrangement of protons and carbon atoms, respectively.

Expected ¹H NMR Spectral Features: In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methyl group protons, and the amide protons. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern on the quinoline core. The methyl protons would likely appear as a singlet, and the amide protons would present as one or two broad signals, depending on the solvent and temperature.

Expected ¹³C NMR Spectral Features: A ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This would allow for the confirmation of the carbon skeleton, including the quinoline ring, the methyl group, and the carboxamide functional group.

Without experimental data, a detailed analysis and data table cannot be constructed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis.

Expected Mass Spectrum: In a mass spectrometry experiment, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern could help to confirm the connectivity of the different parts of the molecule.

A data table of expected m/z values cannot be accurately generated without experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Features: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the amide group (typically in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide I band (around 1630-1695 cm⁻¹), and the N-H bending of the amide II band (around 1510-1570 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

A table of specific absorption bands and their corresponding functional groups remains hypothetical without experimental data.

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, no crystallographic data for this compound has been deposited in crystallographic databases. Therefore, a detailed structural analysis, including a data table of crystallographic parameters, cannot be provided.

Computational Chemistry and in Silico Analysis of 7 Bromo 8 Methylquinoline 3 Carboxamide

Molecular Docking Studies with Defined Protein Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This technique is crucial for understanding the binding mode and affinity of compounds like 7-Bromo-8-methylquinoline-3-carboxamide. For the parent class of quinoline-3-carboxamides (B1200007), common targets include protein kinases involved in cell signaling pathways, such as Ataxia Telangiectasia Mutated (ATM) kinase, DNA-dependent protein kinase (DNA-PKcs), and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

Docking studies on related quinoline-3-carboxamide (B1254982) derivatives reveal a consistent pattern of interaction within kinase active sites. mdpi.com The quinoline (B57606) nitrogen atom is frequently observed forming a critical hydrogen bond with the hinge region of the kinase, mimicking the interaction of the native ATP ligand. mdpi.com For this compound, the interaction profile would be further defined by its specific substituents.

Key predicted interactions would likely include:

Hydrogen Bonding: The carboxamide group is a prime candidate for forming hydrogen bonds with amino acid residues in the active site, such as Lysine or Aspartic Acid. nih.gov

Hydrophobic Interactions: The aromatic quinoline core and the 8-methyl group would engage in hydrophobic and π-π stacking interactions with nonpolar residues like Leucine, Valine, and Phenylalanine. nih.gov

Halogen Bonding: The 7-bromo substituent could potentially form halogen bonds with electron-rich residues, further stabilizing the ligand-receptor complex.

The following table illustrates a hypothetical interaction profile with a generic kinase target, based on studies of similar compounds.

| Interaction Type | Ligand Moiety | Potential Protein Residue |

| Hydrogen Bond | Quinoline Nitrogen | Hinge Region (e.g., Met) |

| Hydrogen Bond | Carboxamide NH/C=O | Active Site (e.g., Lys, Asp) |

| Hydrophobic | 8-Methyl Group | Hydrophobic Pocket (e.g., Val) |

| π-π Stacking | Quinoline Ring System | Aromatic Residue (e.g., Phe) |

| Halogen Bond | 7-Bromo Group | Carbonyl Oxygen/Electron Donor |

Scoring functions are algorithms used in docking programs to estimate the binding affinity between a ligand and a protein, typically expressed in kcal/mol. nih.gov Lower binding energy scores suggest a more stable and favorable interaction. For quinoline derivatives targeting kinases, these scores are used to rank potential inhibitors and prioritize them for further study. nih.gov The binding energy for this compound would be calculated based on the sum of favorable interactions (like hydrogen bonds) and unfavorable steric clashes. nih.gov Different scoring functions may yield slightly different values, but the relative ranking of compounds within a series is often consistent. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target System Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com An MD simulation would be performed on the docked pose of this compound with its target protein to assess the stability of the interaction. mdpi.com Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone are calculated to confirm that the binding mode is stable and does not significantly change during the simulation. mdpi.com These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govallsubjectjournal.com For a class of compounds like quinoline-3-carboxamides, a QSAR model would be built using a dataset of analogues with known activities against a specific target. mdpi.com

The model correlates physicochemical descriptors (e.g., volume, electronic properties, hydrophobicity) with activity. nih.gov The resulting equation can then be used to predict the activity of new, untested compounds like this compound. allsubjectjournal.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease biological activity, guiding future molecular design. mdpi.com For instance, a CoMSIA map might indicate that a bulky, electronegative group at the 7-position (like the bromo group) is favorable for activity. mdpi.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME predictions are vital for assessing the drug-like properties of a compound. researchgate.net Various computational models and software (such as SwissADME or QikProp) are used to estimate the pharmacokinetic profile of this compound. mdpi.comresearchgate.net These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps evaluate the potential for oral bioavailability. nih.gov

The table below summarizes key ADME parameters that would be predicted for the compound.

| Parameter | Description | Predicted Value Range |

| Molecular Weight | Mass of the molecule | < 500 g/mol |

| LogP | Octanol-water partition coefficient (lipophilicity) | < 5 |

| Hydrogen Bond Donors | Number of N-H, O-H bonds | < 5 |

| Hydrogen Bond Acceptors | Number of N, O atoms | < 10 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | < 140 Ų |

| Oral Bioavailability | Percentage of drug absorbed | High/Moderate |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model can be generated based on the structures of known active quinoline-3-carboxamide inhibitors. researchgate.net

This model then serves as a 3D query for virtual screening of large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active. researchgate.net For this compound, its key features—the aromatic quinoline ring, the hydrogen-bonding carboxamide, and the hydrophobic methyl group—would be critical components of such a pharmacophore model. nih.gov This approach accelerates the discovery of novel and diverse chemical scaffolds with the desired biological activity. documentsdelivered.com

In Vitro Biological Target Identification and Mechanistic Investigation

Inhibition of Kinase Targets: Phosphatidylinositol 3-Kinase-Related Kinases (PIKK) Family

The phosphatidylinositol 3-kinase-related kinase (PIKK) family represents a group of high-molecular-weight serine/threonine protein kinases that are crucial in regulating cellular responses to stress, particularly DNA damage. researchgate.netmdpi.com The quinoline-3-carboxamide (B1254982) scaffold is a recognized pharmacophore known to target members of this family, often exhibiting competitive inhibition at the ATP-binding site. mdpi.com

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

A significant body of research has identified novel series of 3-quinoline carboxamides as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. nih.govresearchgate.net ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), initiating a complex signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis. researchgate.net The core quinoline (B57606) structure is considered a key element for binding to the hinge region of PI3K-γ, a close homolog of ATM, suggesting a similar binding mode for ATM. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on various quinoline-3-carboxamide derivatives have been conducted to optimize potency and selectivity. nih.gov However, specific inhibitory concentration (IC₅₀) values for 7-bromo-8-methylquinoline-3-carboxamide against ATM kinase have not been reported in the reviewed literature.

Table 1: In Vitro ATM Kinase Inhibition Data

| Compound | Target | Assay Type | IC₅₀ (nM) | Source |

|---|

Ataxia Telangiectasia and Rad3 Related (ATR) Kinase Interaction

Ataxia Telangiectasia and Rad3 Related (ATR) kinase is another critical member of the PIKK family that responds primarily to single-stranded DNA and replication stress. While quinoline-3-carboxamides (B1200007) have been explored for their selectivity across the PIKK family, specific binding or inhibitory data for the interaction of this compound with ATR kinase is not currently available. mdpi.com Molecular docking studies on related quinoline-3-carboxamide derivatives have been performed to predict their interaction and selectivity against ATR. mdpi.com

Table 2: In Vitro ATR Kinase Interaction Data

| Compound | Target | Assay Type | Binding Affinity (Kd/IC₅₀) | Source |

|---|

DNA Dependent Protein Kinase Catalytic Subunit (DNA-PKcs) Interaction

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a central component of the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. nih.gov Given the structural similarities within the PIKK family kinase domains, the potential for interaction between quinoline-3-carboxamides and DNA-PKcs is an area of scientific interest. mdpi.com However, there is no specific published data detailing the in vitro inhibitory activity or binding affinity of this compound towards DNA-PKcs.

Table 3: In Vitro DNA-PKcs Interaction Data

| Compound | Target | Assay Type | Inhibition/Binding Value | Source |

|---|

Mammalian Target of Rapamycin (B549165) (mTOR) and PI3Kγ Interaction

The mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase gamma (PI3Kγ) are also members of the PIKK family, playing crucial roles in cell growth, proliferation, and metabolism. mdpi.comresearchgate.net The selectivity profile of kinase inhibitors is critical, and cross-reactivity with mTOR and other PI3K isoforms is often assessed for ATM inhibitors. While molecular docking studies of some quinoline-3-carboxamides against mTOR and PI3Kγ have been conducted to evaluate selectivity, specific experimental data for this compound are absent from the available literature. mdpi.com

Table 4: In Vitro mTOR and PI3Kγ Interaction Data

| Compound | Target | Assay Type | Inhibition/Binding Value | Source |

|---|---|---|---|---|

| This compound | mTOR | Kinase Assay | Data not available | N/A |

Interaction with S100 Protein Family Members (e.g., S100A9, S100A8)

The S100 protein family consists of low-molecular-weight calcium-binding proteins that are involved in a variety of intracellular and extracellular regulatory activities. mdpi.comresearchgate.net Notably, the class of quinoline-3-carboxamide compounds has been identified as directly interacting with the S100A9 protein. nih.gov This binding has been shown to be dependent on the presence of both Ca²⁺ and Zn²⁺ ions. nih.gov S100A9 can exist as a homodimer or form a heterodimer (calprotectin) with S100A8, both of which are implicated in inflammatory and autoimmune processes. nih.govmdpi.com The interaction of quinoline-3-carboxamides with S100A9 can block its subsequent binding to receptors like the Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE). nih.govnih.gov While a clear structure-activity relationship for this interaction has been noted for the compound class, specific binding data for this compound with S100A8 or S100A9 have not been specifically documented. nih.gov

Table 5: In Vitro S100 Protein Interaction Data

| Compound | Target Protein | Assay Type | Binding Constant (Kd) | Source |

|---|---|---|---|---|

| This compound | S100A9 | Biophysical Assay | Data not available | N/A |

Modulation of Protein Kinase CK2 Activity

Protein Kinase CK2 (formerly Casein Kinase II) is a highly pleiotropic, constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, playing a key role in cell growth, proliferation, and survival. nih.govresearchgate.net Its dysregulation is implicated in various diseases, particularly cancer. nih.gov While numerous inhibitors of CK2 have been developed and studied, a direct modulatory effect of this compound on CK2 activity has not been reported in the scientific literature. The chemical structure is distinct from commonly cited classes of CK2 inhibitors.

Table 6: In Vitro Protein Kinase CK2 Modulation Data

| Compound | Target | Effect | Assay Type | Potency (IC₅₀/EC₅₀) | Source |

|---|

Ligand-Binding Studies with Cannabinoid Receptors, specifically CB2

The quinoline-3-carboxamide core is a structural feature found in various synthetic cannabinoid receptor modulators. Some compounds within this chemical class have been evaluated for their affinity and functional activity at cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in immune cells and is a target for therapies addressing inflammation and pain. For instance, certain quinoline-3-carboxamide derivatives have been identified as potent CB2 receptor inverse agonists. However, specific ligand-binding studies and functional assays to determine the affinity (Kᵢ) or efficacy (EC₅₀/IC₅₀) of this compound at the CB2 receptor have not been detailed in the available literature.

Inhibition of Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways, making it a prominent target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov A diverse range of small molecule inhibitors targeting BTK have been developed, some incorporating heterocyclic scaffolds similar to quinoline. These inhibitors function by blocking the downstream signaling cascades that are essential for B-cell proliferation and survival. nih.gov While extensive research has been conducted on various classes of BTK inhibitors, there is currently no specific published data to confirm or quantify the inhibitory activity of this compound against BTK.

Targeting Platelet-Derived Growth Factor Receptor (PDGFR)

The Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, migration, and angiogenesis. chemscene.comresearchgate.net Dysregulation of PDGFR signaling is implicated in various cancers, making it an important therapeutic target. chemscene.comresearchgate.net Small molecule inhibitors, including some based on quinoline and benzimidazole-quinoline structures, have been developed to target the kinase activity of PDGFRβ. chemscene.comresearchgate.net These compounds are often evaluated for their ability to inhibit receptor phosphorylation and subsequent downstream signaling. At present, studies specifically evaluating the potential of this compound to target and inhibit PDGFR are not available in the scientific literature.

In Vitro Cellular Activity Profiling (e.g., antiproliferative effects in specific cell lines)

The quinoline scaffold is a common feature in compounds exhibiting antiproliferative properties against various cancer cell lines. nih.govrsc.org Derivatives of quinoline have demonstrated the ability to induce apoptosis and inhibit cell growth in leukemia, lung, and esophageal cancer cell lines, among others. nih.govrsc.org The mechanism of action for these compounds can vary, from targeting specific enzymes to inducing DNA damage or cell cycle arrest. While the broader class of quinoline-3-carboxylates has shown promise, specific data on the antiproliferative profile of this compound, including IC₅₀ values against a panel of cell lines, is not currently documented.

Table 1: Antiproliferative Activity of Related Quinoline Derivatives

| Compound Class | Cell Line(s) | Reported Activity (IC₅₀) |

|---|---|---|

| Quinoline-3-carboxylate derivatives | MCF-7 (Breast Cancer) | As low as 0.33 µM nih.gov |

| Quinoline-3-carboxylate derivatives | K562 (Leukemia) | As low as 0.28 µM nih.gov |

This table presents data for structurally related compounds to provide context, not for this compound itself.

Evaluation of Immunomodulatory Properties in Cellular Assays

Quinoline-3-carboxamides represent a class of compounds with known immunomodulatory effects. For example, the compound ABR-215757 (Laquinimod) has been extensively studied for its ability to modulate immune responses, particularly in the context of autoimmune diseases. In vitro cellular assays have shown that such compounds can affect the proliferation of immune cells, such as Gr-1+ myeloid cells, and influence the development of dendritic cells in response to specific stimuli like GM-CSF. These effects suggest a potential for this chemical class to interfere with inflammatory processes. However, specific cellular assays to evaluate the immunomodulatory properties of this compound have not been reported.

Structure Activity Relationship Sar Analysis and Rational Design

Impact of Bromine Substitution at Position 7 on Biological Activity and Selectivity

The presence of a halogen, specifically a bromine atom, at the C7 position of the quinoline (B57606) ring is a significant determinant of the molecule's biological activity and selectivity. Halogenation can modulate physicochemical properties such as lipophilicity, which affects the molecule's ability to cross biological membranes and access its target.

Research on related quinoline structures highlights the importance of C7 substitution. For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that introducing a bromine atom at the C7 position can confer significant biological properties. In a series of halogenated 8-quinolinol-5-sulfonic acids, 7-bromo-8-hydroxyquinoline-5-sulfonic acid demonstrated notable fungal inhibition. researchgate.net This suggests that the electronic and steric properties of the bromine atom at this position can enhance interactions with fungal targets.

Furthermore, the position of the halogen is critical. In studies of MMP-2/9 inhibitors based on the 8-hydroxyquinoline scaffold, derivatives with substituents at the C7 position showed more potent inhibitory activity compared to those with substituents at the C5 position. nih.gov This underscores the sensitivity of biological targets to the specific placement of substituents on the quinoline core. The bromine at C7 in 7-Bromo-8-methylquinoline-3-carboxamide likely plays a similar role in modulating target affinity and selectivity through a combination of electronic, steric, and hydrophobic contributions.

Table 1: Effect of Halogen Substitution on Quinoline Activity

| Compound Class | Substitution Position | Observed Effect | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonic acids | 7-Bromo | Significant fungal inhibition | researchgate.net |

| 8-Hydroxyquinoline derivatives | C7 | More potent MMP-2/9 inhibition vs. C5 substitution | nih.gov |

Role of Methyl Group at Position 8 on Ligand-Target Interactions

The methyl group at the C8 position, adjacent to the C7-bromo substituent, introduces specific steric and electronic features that are critical for ligand-target interactions. The C8 position of the quinoline ring is known to be electron-rich, and the presence of an electron-donating methyl group can further enhance this nucleophilicity, potentially influencing interactions with electrophilic sites on a target protein. acs.org

The proximity of the C8-methyl group to the quinoline nitrogen also affects the electronic environment of the heterocyclic ring. This can modulate the basicity of the nitrogen atom, which is often a key interaction point with biological targets, such as the hinge region of kinases. acs.org Therefore, the C8-methyl group is not merely a passive substituent but an active contributor to the molecule's binding affinity and specificity.

Significance of the Carboxamide Moiety at Position 3 for Biological Activity

The carboxamide group at the C3 position is a cornerstone of the biological activity observed in this class of compounds. The quinoline-3-carboxamide (B1254982) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including immunomodulatory and anticancer agents. researchgate.netnih.gov

The significance of the carboxamide lies in its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These interactions are often critical for anchoring the ligand within the active site of a target protein. For instance, in the context of kinase inhibition, the carboxamide moiety can form key hydrogen bonds with amino acid residues in the ATP-binding pocket, contributing significantly to the inhibitor's potency. researchgate.net

The importance of this group is further demonstrated by studies involving its modification or replacement. Bioisosteric replacement of the amide or carboxamide linkage is a common strategy in drug design to improve metabolic stability or fine-tune binding properties. nih.govnih.gov For example, in the development of EGFR inhibitors, the quinoline-3-carboxamide moiety was identified as a key pharmacophore, and its optimization was central to enhancing potency. nih.govresearchgate.net The structural rigidity and hydrogen-bonding capacity of the carboxamide at C3 are thus indispensable for the biological activity of this compound.

Table 2: Bioisosteric Replacements for Amide/Carboxamide Groups

| Original Group | Bioisostere Example | Rationale for Replacement | Reference |

|---|---|---|---|

| Amide | Trifluoroethylamine | Mimics carbonyl, enhances metabolic stability | drughunter.com |

| Tertiary Amide | 1,2,4-Triazole ring | Metabolically stable, rigid ring system | drughunter.com |

Influence of Substituents on Quinoline Nitrogen and Peripheral Positions

While the substituents at C7, C8, and C3 are primary drivers of activity, modifications to the quinoline nitrogen and other peripheral positions (such as C2, C4, C5, and C6) can further modulate the pharmacological profile.

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a crucial site for interaction. As a hydrogen bond acceptor, it frequently engages with the hinge region of kinases, a common target for quinoline-based inhibitors. nih.gov Its basicity and accessibility are therefore critical. Any substitution that sterically hinders this nitrogen or significantly alters its electronic properties can have a profound impact on binding affinity.

Peripheral Positions:

C2 and C4 Positions: These positions are highly sensitive to substitution. In the context of anticancer agents targeting EGFR, a 4-anilino substitution is a well-established feature for high-potency inhibitors. nih.gov Modifications at the C2 position can also influence activity; for example, aromatic amide substitutions at C2 have been shown to increase lipophilicity and antiviral activity in 8-hydroxyquinoline derivatives. nih.gov

C5 and C6 Positions: Substituents on the benzo portion of the quinoline ring, such as at C5 and C6, can fine-tune the electronic properties of the entire scaffold. In one study, it was found that a methyl group at the C5 position of quinoline resulted in more potent anticancer activity than a methyl group at the C6 position, indicating a distinct positional effect on the molecule's interaction with its target. biointerfaceresearch.com Electron-withdrawing or electron-donating groups at these positions can alter the reactivity and binding characteristics of the molecule.

Rational Design Principles for Enhanced Target Specificity and Potency

The rational design of more effective analogs of this compound relies on a deep understanding of the SAR principles discussed above. Key strategies involve leveraging computational chemistry and established medicinal chemistry approaches to optimize the lead structure.

Scaffold Hopping and Core Refinement: Based on the target structure, the quinoline-3-carboxamide core can be modified or replaced with other heterocyclic systems that maintain the crucial pharmacophoric features. This approach aims to discover novel intellectual property and improve properties like solubility or cell permeability.

Structure-Based Design and Molecular Modeling: When the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict how analogs will bind. This allows for the design of new substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or salt bridges) with the target's active site, thereby increasing potency and selectivity. nih.gov This was a key strategy in optimizing quinoline-3-carboxamides (B1200007) as EGFR inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed from a series of active compounds. These models provide a statistical correlation between the physicochemical properties of the molecules and their biological activity, guiding the design of new compounds with predicted high potency. mdpi.com

Bioisosteric Replacement: As mentioned, strategic replacement of key functional groups can enhance drug-like properties. For the carboxamide moiety, replacing it with metabolically stable bioisosteres can improve pharmacokinetic profiles. drughunter.com Similarly, replacing the bromine atom with other halogens (Cl, F) or other small groups can be explored to fine-tune electronic properties and binding interactions.

Advanced Research Applications and Future Perspectives

Development of 7-Bromo-8-methylquinoline-3-carboxamide as a Chemical Probe

The development of high-quality chemical probes is essential for understanding the biological function of proteins and their therapeutic potential. nih.gov A chemical probe is a small molecule that can selectively interact with a specific protein target, enabling the study of that protein's role in cellular processes. nih.gov Given the diverse biological activities associated with the quinoline (B57606) scaffold, this compound is a promising candidate for development into a chemical probe.

The design of such a probe would involve iterative cycles of synthesis and biological testing to optimize its potency, selectivity, and cellular activity. The bromine and methyl substitutions on the quinoline ring of this compound offer opportunities for chemical modification to enhance its binding affinity and selectivity for a target protein. Furthermore, the carboxamide group can be modified to introduce reporter tags or reactive groups for target identification and validation studies. The development of chemically diverse probes allows for a more confident assessment of the biological roles of target proteins and provides multiple starting points for pharmaceutical development. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and development. fnasjournals.comnih.govmdpi.com These technologies can accelerate the identification of novel drug candidates, predict their biological activities, and optimize their pharmacokinetic properties. fnasjournals.combenthamdirect.com In the context of this compound, AI and ML can be employed in several ways.

Table 1: Application of AI/ML in the Discovery of Quinoline Derivatives

| AI/ML Application | Description | Potential Impact on this compound |

| Target Prediction | Algorithms analyze chemical structure to predict protein binding. | Identification of novel biological targets for the compound. |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Design of more potent and selective derivatives. |

| ADMET Prediction | Models predict the pharmacokinetic and toxicity profiles of compounds. | Early assessment of the compound's drug-like properties. |

| Virtual Screening | High-throughput computational screening of compound libraries. | Identification of new lead compounds based on the quinoline scaffold. |

Exploration of Novel Biological Targets for Quinoline-3-carboxamide (B1254982) Scaffolds

The quinoline-3-carboxamide scaffold has been investigated for its activity against a variety of biological targets. For instance, novel quinoline-3-carboxamides (B1200007) have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), which plays a key role in cell growth and is implicated in various cancers. nih.govafricaresearchconnects.com Research has also explored quinolinone-3-carboxamide derivatives for their anti-inflammatory and antioxidant activities, with some compounds showing inhibitory activity against lipoxygenase (LOX). nih.gov

The unique substitution pattern of this compound could confer novel biological activities. Systematic screening of this compound against a panel of disease-relevant targets could uncover new therapeutic opportunities. The bromine atom at the 7-position and the methyl group at the 8-position can influence the compound's electronic properties and steric interactions, potentially leading to selective binding to previously unexplored targets.

Table 2: Investigated Biological Targets for Quinoline-3-carboxamide Scaffolds

| Biological Target | Therapeutic Area | Key Findings |

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Certain derivatives show potent inhibitory activity against EGFR. nih.govafricaresearchconnects.com |

| Lipoxygenase (LOX) | Inflammation | Some quinolinone-carboxamides exhibit inhibitory activity against soybean LOX. nih.gov |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Oncology | In silico studies have identified potential quinoline-3-carboxamide derivatives targeting PDGFR. benthamdirect.com |

| Carbonic Anhydrases (CAs) | Various | 8-substituted quinoline-2-carboxamides have shown inhibitory activity against several human CA isoforms. nih.gov |

| CD38 | Metabolic Diseases | 4-Amino-8-quinoline carboxamides have been identified as inhibitors of the NAD-hydrolyzing enzyme CD38. researchgate.net |

Unexplored Synthetic Avenues for Novel Derivatives

The synthesis of novel derivatives is crucial for exploring the structure-activity relationships (SAR) of a lead compound. For this compound, several synthetic avenues remain to be explored. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 7-position. These modifications can significantly impact the compound's biological activity.

Furthermore, the carboxamide moiety can be readily modified by coupling the corresponding carboxylic acid with a diverse array of amines, leading to a library of new compounds with potentially different pharmacological profiles. koreascience.kr The synthesis of such derivatives would be instrumental in optimizing the compound's properties for a specific biological target.

Role in Mechanistic Biology and Pathway Elucidation Studies

Once a compound like this compound is identified as a potent and selective modulator of a specific biological target, it can become an invaluable tool for mechanistic biology and pathway elucidation studies. By using this compound to inhibit or activate a specific protein, researchers can investigate the downstream effects on cellular signaling pathways.

Such studies are crucial for understanding the fundamental biology of a disease and for validating new therapeutic targets. The development of a well-characterized chemical probe based on the this compound scaffold could enable researchers to dissect complex biological processes and to identify new nodes for therapeutic intervention. The insights gained from these studies can pave the way for the development of novel therapeutic strategies for a range of diseases.

Q & A

Q. Advanced

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., bromination completed in 10 min vs. 24 hrs conventionally) .

- Flow Chemistry : Enables continuous processing for intermediates like 8-methylquinoline-3-carboxylic acid esters .

- Solvent Optimization : Switch from DMF to ionic liquids for greener amidation steps .

How can computational modeling predict the interaction of this compound with biological targets?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR, VEGFR2) using the bromine atom as a halogen bond donor .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Correlate logP values (calculated at ~2.8) with cellular permeability .

What in vitro models are suitable for assessing the toxicity profile of this compound?

Q. Basic

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium TA98 and TA100 strains .

- Hepatotoxicity Screening : Primary hepatocyte cultures to monitor ALT/AST release .

- hERG Assay : Patch-clamp studies to assess cardiac ion channel inhibition .

What are the degradation pathways of this compound under physiological conditions?

Q. Advanced

- Hydrolysis : Carboxamide cleavage in acidic environments (pH <3) forms 7-bromo-8-methylquinoline-3-carboxylic acid, detectable via LC-MS/MS .

- Oxidative Metabolism : CYP3A4-mediated demethylation at C8, identified using liver microsomes .

- Photodegradation : UV exposure (254 nm) leads to debromination; monitor via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.